1-[(5-Methylpyridin-3-yl)methyl]-3-spiro[2.5]octan-2-ylurea
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Overview
Description
1-[(5-Methylpyridin-3-yl)methyl]-3-spiro[2.5]octan-2-ylurea is a synthetic organic compound that features a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a pyridine ring and a spirocyclic moiety in its structure makes it a versatile molecule for chemical modifications and functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Methylpyridin-3-yl)methyl]-3-spiro[2.5]octan-2-ylurea typically involves a multi-step process. One common route starts with the preparation of 5-methylpyridin-3-ylmethylamine, which is then reacted with a spirocyclic isocyanate to form the desired urea derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to more efficient production. Additionally, the use of catalysts and automated systems can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Methylpyridin-3-yl)methyl]-3-spiro[2.5]octan-2-ylurea can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The spirocyclic moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted spirocyclic derivatives.
Scientific Research Applications
1-[(5-Methylpyridin-3-yl)methyl]-3-spiro[2.5]octan-2-ylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with unique properties, such as polymers or liquid crystals.
Mechanism of Action
The mechanism of action of 1-[(5-Methylpyridin-3-yl)methyl]-3-spiro[2.5]octan-2-ylurea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The spirocyclic structure can enhance the compound’s binding affinity and selectivity, making it a valuable scaffold for drug design.
Comparison with Similar Compounds
- 1-[(5-Chloropyridin-3-yl)methyl]-3-spiro[2.5]octan-2-ylurea
- 1-[(5-Fluoropyridin-3-yl)methyl]-3-spiro[2.5]octan-2-ylurea
- 1-[(5-Methoxypyridin-3-yl)methyl]-3-spiro[2.5]octan-2-ylurea
Uniqueness: 1-[(5-Methylpyridin-3-yl)methyl]-3-spiro[2.5]octan-2-ylurea is unique due to the presence of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance the compound’s lipophilicity and membrane permeability, making it a promising candidate for drug development.
Properties
IUPAC Name |
1-[(5-methylpyridin-3-yl)methyl]-3-spiro[2.5]octan-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-12-7-13(10-17-9-12)11-18-15(20)19-14-8-16(14)5-3-2-4-6-16/h7,9-10,14H,2-6,8,11H2,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OONFLZUOUMVLBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)CNC(=O)NC2CC23CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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